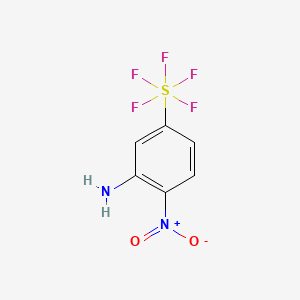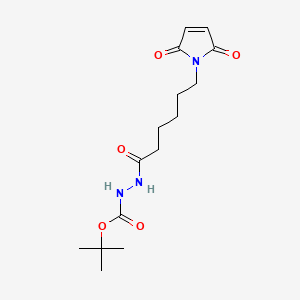![molecular formula C11H11ClN4OS B570330 2-amino-7-(thiophen-2-ylmethyl)-4aH-pyrrolo[2,3-d]pyrimidin-4-one;hydrochloride CAS No. 117829-20-6](/img/structure/B570330.png)
2-amino-7-(thiophen-2-ylmethyl)-4aH-pyrrolo[2,3-d]pyrimidin-4-one;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-7-(thiophen-2-ylmethyl)-4aH-pyrrolo[2,3-d]pyrimidin-4-one;hydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a pyrrolo[2,3-d]pyrimidine core, which is a fused ring system combining pyrrole and pyrimidine rings. The presence of amino and thenyl groups further enhances its chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-(thiophen-2-ylmethyl)-4aH-pyrrolo[2,3-d]pyrimidin-4-one;hydrochloride typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials, such as 4-aminopyrimidines, with thenyl derivatives under controlled conditions. The reaction is often facilitated by the use of catalysts and solvents to ensure high yield and purity. For instance, the condensation reaction may involve the use of dimethylformamide (DMF) and dimethylacetamide (DMA) as solvents, followed by cyclization to form the pyrrolo[2,3-d]pyrimidine core .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method allows for precise control over reaction conditions, such as temperature and time, leading to efficient production of the desired compound . Additionally, large-scale production may utilize continuous flow reactors to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
2-amino-7-(thiophen-2-ylmethyl)-4aH-pyrrolo[2,3-d]pyrimidin-4-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The amino and thenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes .
Major Products
The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.
科学的研究の応用
2-amino-7-(thiophen-2-ylmethyl)-4aH-pyrrolo[2,3-d]pyrimidin-4-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
作用機序
The mechanism of action of 2-amino-7-(thiophen-2-ylmethyl)-4aH-pyrrolo[2,3-d]pyrimidin-4-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects .
類似化合物との比較
Similar Compounds
- 4-Hydroxy-2,3-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-one
- 2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidine
Uniqueness
Compared to similar compounds, 2-amino-7-(thiophen-2-ylmethyl)-4aH-pyrrolo[2,3-d]pyrimidin-4-one;hydrochloride is unique due to the presence of the thenyl group, which enhances its chemical reactivity and biological activity.
特性
CAS番号 |
117829-20-6 |
|---|---|
分子式 |
C11H11ClN4OS |
分子量 |
282.746 |
IUPAC名 |
2-amino-7-(thiophen-2-ylmethyl)-4aH-pyrrolo[2,3-d]pyrimidin-4-one;hydrochloride |
InChI |
InChI=1S/C11H10N4OS.ClH/c12-11-13-9-8(10(16)14-11)3-4-15(9)6-7-2-1-5-17-7;/h1-5,8H,6H2,(H2,12,14,16);1H |
InChIキー |
LVJUNADMQRBEFL-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)CN2C=CC3C2=NC(=NC3=O)N.Cl |
同義語 |
2-AMINO-7-THENYL-1,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-ONE HYDROCHLORIDE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[4-[1-Hydroxy-2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]phenyl] hydrogen sulfate](/img/structure/B570257.png)





![N-{5-[3-(Dodecane-1-sulfonyl)-2-methylpropanamido]-2-methoxyphenyl}-4,4-dimethyl-3-oxopentanamide](/img/structure/B570266.png)
![2,6-Dimethyl-3,4,5,8-tetrahydroimidazo[4,5-f]benzimidazole](/img/structure/B570269.png)
